molecular formula C10H9NO2S B6248385 4-methanesulfonylquinoline CAS No. 17075-20-6

4-methanesulfonylquinoline

Cat. No.: B6248385
CAS No.: 17075-20-6
M. Wt: 207.25 g/mol
InChI Key: WQCYMFLAWWOEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methanesulfonylquinoline is a synthetically versatile quinoline derivative designed for medicinal chemistry and drug discovery applications. The methanesulfonyl (mesyl) group at the 4-position is a key functional handle that acts as a hydrogen bond acceptor, influencing the electronic properties of the quinoline core and enhancing interactions with biological targets. This compound serves as a critical synthetic intermediate and privileged scaffold in the development of novel therapeutic agents. In research, the quinoline nucleus is a well-established pharmacophore, and its substitution with a methylsulfonyl group is a recognized strategy for developing potent enzyme inhibitors. Specifically, quinoline derivatives bearing a methylsulfonyl pharmacophore have been investigated as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The methylsulfonyl group is essential for binding to the secondary pocket of the COX-2 active site, enabling key interactions with amino acid residues such as Arg513 . Furthermore, such functionalized quinolines have demonstrated significant cytotoxicity against human cancer cell lines, including breast cancer models (MCF-7 and T47D), with studies indicating that increased lipophilicity of substituents on the quinoline ring can enhance cytotoxic activity . Beyond oncology and inflammation, the quinoline scaffold is of immense interest in infectious disease research. Advanced quinoline-4-carboxamide derivatives have shown exceptional in vitro potency against Plasmodium falciparum, the parasite responsible for malaria, and have progressed due to a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2) . The structural flexibility of the quinoline core allows for extensive functionalization at various positions, enabling researchers to optimize properties like potency, solubility, and metabolic stability to meet specific drug discovery goals . This compound is provided for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17075-20-6

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

4-methylsulfonylquinoline

InChI

InChI=1S/C10H9NO2S/c1-14(12,13)10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3

InChI Key

WQCYMFLAWWOEOU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=NC2=CC=CC=C21

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Methanesulfonylquinoline

Nucleophilic Substitution Reactions Involving the Sulfonyl Group

The methanesulfonyl group at the C4 position of the quinoline (B57606) ring is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, where the electron-withdrawing nature of both the sulfonyl group and the quinoline nitrogen atom stabilizes the intermediate Meisenheimer complex.

Displacement of the Methanesulfonyl Group by Various Nucleophiles

A variety of nucleophiles can displace the methanesulfonyl group from 4-methanesulfonylquinoline to yield a range of 4-substituted quinoline derivatives. This reactivity is crucial for the synthesis of diverse chemical structures. The general reaction involves the attack of a nucleophile on the electron-deficient C4 carbon, followed by the departure of the methanesulfinate (B1228633) anion.

Common nucleophiles that participate in this reaction include:

Amines: Both primary and secondary amines, including aliphatic and aromatic amines, readily react to form 4-aminoquinoline (B48711) derivatives. These reactions are fundamental in medicinal chemistry for creating compounds with diverse biological activities. libretexts.orgdocbrown.info

Alkoxides: Alkoxide ions, generated from alcohols, serve as potent oxygen nucleophiles to produce 4-alkoxyquinolines (quinoline ethers). This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.commasterorganicchemistry.com

Thiols: Thiols and their conjugate bases (thiolates) are effective sulfur nucleophiles, leading to the formation of 4-(alkylthio)quinolines or 4-(arylthio)quinolines. nih.govyoutube.com These reactions are often highly efficient due to the high nucleophilicity of sulfur species. nih.govwsu.edu

The following table summarizes the outcomes of nucleophilic substitution on this compound with representative nucleophiles.

Regioselectivity and Stereoselectivity in Substitution Processes

Regioselectivity: Nucleophilic aromatic substitution on this compound is highly regioselective. The attack occurs exclusively at the C4 position. This pronounced selectivity is governed by electronic factors. The carbon atom at the 4-position is significantly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the powerful sulfonyl group. Theoretical studies on related heterocyclic systems, such as 2,4-dichloroquinazolines, have shown that the carbon at the 4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the most electrophilic site and thus the most susceptible to nucleophilic attack. nih.gov This electronic predisposition leads to a lower activation energy for the formation of the Meisenheimer intermediate when the nucleophile attacks C4, compared to any other position on the quinoline ring. nih.gov

Stereoselectivity: In typical nucleophilic aromatic substitution reactions involving the displacement of the methanesulfonyl group, a new stereocenter is not formed at the C4 position. Therefore, issues of stereoselectivity are generally not applicable to this specific transformation. The reaction proceeds through a planar Meisenheimer intermediate, and the resulting product is achiral at the substitution center.

Kinetic and Thermodynamic Aspects of Nucleophilic Reactivity

The nucleophilic substitution of this compound follows a bimolecular SNAr mechanism. The reaction kinetics are typically second-order, being first-order in both the quinoline substrate and the nucleophile.

Mechanism and Rate-Determining Step: The reaction proceeds through a two-step addition-elimination pathway:

Addition: The nucleophile attacks the C4 carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is generally the slow, rate-determining step (RDS) of the reaction because it involves the disruption of the aromatic system. researchgate.net

Elimination: The aromaticity is restored in a fast step through the expulsion of the methanesulfinate leaving group.

Factors that increase the rate of reaction include:

Nucleophile Strength: Stronger nucleophiles react faster.

Solvent: Polar aprotic solvents are often used as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the this compound ring system is challenging and governed by the powerful directing effects of both the heterocyclic nitrogen and the sulfonyl group.

The quinoline nucleus itself has a distinct reactivity pattern in EAS. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen and is strongly deactivated towards electrophilic attack. Conversely, the benzene (B151609) ring (carbocycle) is more electron-rich and is the preferred site for substitution. quimicaorganica.orgtutorsglobe.com Electrophilic attack on an unsubstituted quinoline molecule typically occurs at the C5 and C8 positions, as these attacks lead to the most stable cationic intermediates (Wheland intermediates) where the aromaticity of the other ring is preserved. imperial.ac.ukreddit.com

The presence of the 4-methanesulfonyl group, a potent deactivating group, further complicates this picture. youtube.com As a strong electron-withdrawing group, it deactivates the entire ring system towards electrophilic attack, making reactions require harsh conditions. Its directing effect on a simple benzene ring is meta-directing. libretexts.orgrsc.org In the context of this compound:

It strongly deactivates its own ring (the pyridine ring), reinforcing its inherent resistance to electrophiles.

It also deactivates the benzene ring through resonance and inductive effects.

Therefore, any electrophilic substitution would be expected to occur, albeit slowly, on the less deactivated benzene ring. The substitution would be directed to the positions least affected by the deactivating group and most favored by the quinoline system, which are the C5 and C8 positions .

Metal-Mediated Transformations and Organometallic Interactions

Complexation with Transition Metals

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating to transition metal centers. bendola.com This allows this compound to act as a ligand in the formation of coordination complexes. The coordination typically occurs through the nitrogen atom, forming a dative bond with the metal ion.

While the methanesulfonyl group is not typically involved directly in coordination, its strong electron-withdrawing nature can influence the electronic properties of the quinoline ligand. By reducing the electron density on the quinoline ring, it can decrease the basicity of the nitrogen atom, potentially weakening the metal-ligand bond compared to unsubstituted quinoline.

A wide variety of transition metals can form complexes with quinoline and its derivatives. rsc.orgresearchgate.net The resulting complexes exhibit diverse geometries, such as tetrahedral or octahedral, depending on the metal, its oxidation state, and the other ligands present. nih.govacs.org

The table below provides examples of known transition metal complexes with quinoline-based ligands, illustrating the common coordination behavior expected for this compound.

Catalytic Applications in Organic Synthesis (e.g., Cross-Coupling Reactions)

While this compound itself has not been extensively reported as a catalyst, its structural motif suggests a potential role as a ligand in transition-metal catalyzed reactions, particularly in cross-coupling reactions. The quinoline core, possessing a nitrogen atom with a lone pair of electrons, can coordinate to a metal center, thereby influencing its catalytic activity. This is a well-established principle in catalysis, where ligands play a crucial role in stabilizing the metal catalyst and modulating its reactivity and selectivity.

In the context of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, the electronic and steric properties of ligands are paramount. The nitrogen atom in the quinoline ring of this compound can act as a sigma-donor, potentially stabilizing a palladium catalyst. Research has shown that quinoline derivatives can indeed serve as ligands in such reactions. For instance, a one-pot process combining cross-coupling and C-H functionalization has been reported where quinoline acts as both a substrate and an N-ligand, facilitating the reaction in the absence of external ligands. researchgate.net Evidence from NMR spectroscopy and X-ray crystallography has confirmed the interaction between the palladium catalyst and the quinoline nitrogen. researchgate.net

The presence of the methanesulfonyl group at the 4-position of the quinoline ring would be expected to influence its electronic properties and, consequently, its behavior as a ligand. The sulfonyl group is strongly electron-withdrawing, which would decrease the electron density on the quinoline ring system, including the nitrogen atom. This could potentially affect its coordination to a metal center and, in turn, the catalytic performance of the resulting complex.

Below is a table summarizing the general role of N-heterocyclic ligands in common cross-coupling reactions, which could be extrapolated to the potential application of this compound as a ligand.

Cross-Coupling ReactionGeneral Role of N-Heterocyclic LigandsPotential Influence of this compound as a Ligand
Suzuki-Miyaura Coupling Stabilize the Pd(0) and Pd(II) intermediates; facilitate oxidative addition and reductive elimination.The electron-withdrawing sulfonyl group might modulate the electron density at the metal center, potentially affecting reaction rates and yields.
Heck-Mizoroki Reaction Control regioselectivity and stereoselectivity; stabilize the active palladium catalyst.The steric bulk and electronic nature of the sulfonylquinoline could influence the approach of the olefin and the subsequent migratory insertion step.
Sonogashira Coupling Assist in the activation of the terminal alkyne through coordination; stabilize the palladium and copper catalysts.The Lewis basicity of the quinoline nitrogen, though reduced by the sulfonyl group, could still play a role in the catalytic cycle.

It is important to note that while the potential for this compound to act as a ligand is plausible based on the known chemistry of quinolines, specific research demonstrating its application and efficacy in this role is not currently available in the cited literature. Further experimental investigation would be required to validate this hypothesis and to fully characterize its impact on catalytic cross-coupling reactions.

Redox Chemistry of the Sulfonyl Moiety within the Quinoline Scaffold

The redox chemistry of this compound is primarily centered around the sulfonyl moiety. The sulfur atom in a sulfone is in its highest oxidation state (+6), making it generally resistant to further oxidation under typical electrochemical conditions. However, it can undergo reduction. The electrochemical reduction of sulfonyl compounds has been a subject of study, often leading to the cleavage of the carbon-sulfur bond.

The reduction potential of the sulfonyl group is influenced by the nature of the aromatic system to which it is attached. The electron-deficient nature of the quinoline ring, further accentuated by the nitrogen heteroatom, would be expected to facilitate the reduction of the methanesulfonyl group compared to its benzene analogue, methanesulfonylbenzene.

A plausible electrochemical reduction pathway for this compound is depicted below:

Initial Electron Transfer: The sulfonyl group accepts an electron to form a radical anion.

C-S Bond Cleavage: The radical anion can fragment, leading to the cleavage of the C4-S bond to generate a quinolinyl radical and a methanesulfinate anion.

Further Reactions: The quinolinyl radical can then undergo various subsequent reactions, such as hydrogen atom abstraction or dimerization.

The following table outlines the expected redox processes for the sulfonyl group in this compound based on general knowledge of sulfonyl chemistry.

Redox ProcessProposed MechanismPotential Products
Reduction Single-electron transfer to the sulfonyl group followed by C-S bond cleavage.Quinoline, Methanesulfinic acid
Oxidation The sulfonyl group is in its highest oxidation state and is generally inert to further oxidation. The quinoline ring could be oxidized at high potentials.Oxidized quinoline derivatives

Studies on the electrochemical behavior of related heterocyclic sulfones can provide insights. For instance, the electrochemical reduction of various sulfonyl compounds has been shown to generate radicals that can participate in a range of synthetic transformations. researchgate.net The precise reduction potential and the stability of the resulting intermediates for this compound would need to be determined experimentally.

Thermal and Photochemical Reactivity Profiles

The thermal and photochemical stability of this compound is dictated by the inherent properties of the quinoline ring system and the methanesulfonyl substituent.

Thermal Reactivity:

Aromatic sulfones are generally considered to be thermally stable compounds. The C-S bond in the sulfonyl group is relatively strong, and high temperatures are typically required for its cleavage. Thermogravimetric analysis (TGA) would be a suitable technique to determine the decomposition temperature of this compound. Studies on the thermal stability of other quinoline compounds have shown that decomposition often occurs at elevated temperatures, with the specific temperature depending on the nature and position of the substituents. researchgate.net For instance, the thermal degradation of some quinoline derivatives has been observed to begin at temperatures above 170°C. researchgate.net

The decomposition of this compound at high temperatures would likely involve the cleavage of the C-S bond and the fragmentation of the quinoline ring. The expected thermal decomposition products could include quinoline, sulfur dioxide, and methane, among other smaller fragments. The following table summarizes the anticipated thermal behavior.

Temperature RangeExpected BehaviorPotential Decomposition Products
< 200 °C Likely to be thermally stable.-
> 200 °C Onset of thermal decomposition.Quinoline, Sulfur Dioxide, Methane

Photochemical Reactivity:

The photochemical reactivity of this compound would be influenced by its ultraviolet (UV) absorption characteristics. The quinoline ring system is a known chromophore that absorbs UV radiation. Upon absorption of a photon, the molecule is promoted to an excited electronic state, from which it can undergo various photochemical reactions.

The presence of the methanesulfonyl group, an electron-withdrawing group, can influence the photophysical and photochemical properties of the quinoline moiety. While specific photochemical studies on this compound are limited, research on the photodegradation of other sulfonyl-containing heterocyclic compounds, such as sulfa drugs, indicates that direct photolysis can be a significant degradation pathway. acs.orgnih.gov The rate and products of photolysis are often dependent on the specific structure of the molecule and the environmental conditions. acs.orgnih.gov

Potential photochemical reactions for this compound could include:

Photoreduction: The excited state of the quinoline ring could be more susceptible to reduction.

Photo-cleavage: The C-S bond might be cleaved upon UV irradiation, leading to the formation of radical species.

Photosubstitution: The sulfonyl group could potentially be replaced by other functional groups present in the reaction medium.

The photostability of a compound is a critical parameter, particularly for applications where it may be exposed to light. A summary of the expected photochemical reactivity is provided in the table below.

Type of RadiationExpected ReactivityPotential Photoproducts
UV-A / UV-B Absorption of radiation leading to excited states; potential for photodegradation.Quinoline, Sulfonic acid derivatives, products of photo-rearrangement or -substitution.

Further experimental studies, such as quantum yield measurements and product analysis upon irradiation, would be necessary to fully elucidate the photochemical reactivity profile of this compound.

Derivatization and Exploration of 4 Methanesulfonylquinoline Analogues

Synthesis of Substituted 4-Methanesulfonylquinoline Derivatives

The synthesis of analogues of this compound is achieved through various organic reactions that allow for precise modifications to the core structure. These modifications are intended to probe the structure-activity relationships (SAR) of the compound class.

The nitrogen atom at position 1 of the quinoline (B57606) ring is a common site for modification. One of the primary methods for derivatizing this position is through N-alkylation. This reaction typically involves treating the quinoline with an alkylating agent, such as an alkyl halide or a quaternary ammonium salt, often in the presence of a base. nih.gov For instance, the reaction of a quinoline derivative with a ferrocene-derived quaternary ammonium salt in the presence of potassium carbonate can lead to the formation of a quinolinium salt. nih.gov Such quaternization alters the electronic properties and steric profile of the molecule, which can significantly impact its interaction with biological targets. nih.gov

Table 1: Examples of Quinoline Nitrogen Modifications

Modification Type Reagents Resulting Structure Potential Impact
N-Alkylation Alkyl Halide, Base Quinolinium Salt Altered electronics, solubility

The carbocyclic and heterocyclic rings of the quinoline framework offer multiple positions for substitution, allowing for extensive structural diversification. Common strategies include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Electrophilic and Radical Substitution: Positions such as C3 are susceptible to electrophilic or radical substitution. For example, iodination at the C3 position can be achieved using reagents like N-iodosuccinimide. nih.gov

Nucleophilic Substitution: Halogenated quinolines, particularly those with a halogen at the C7 position, are precursors for nucleophilic substitution reactions. This allows for the introduction of various amine-containing side chains. nih.govnih.gov The synthesis of 4-aminoquinoline-derived sulfonamide conjugates often begins with the reaction of a 4,7-dichloroquinoline with a linker molecule like piperazine or 1,3-diaminopropane. nih.gov

Directed ortho-Metalation: This strategy enables the introduction of substituents at specific positions adjacent to a directing group. For instance, functional groups can be installed at various positions on the quinoline ring system to explore their impact on biological activity.

Sulfonylation: The introduction of sulfonyl or sulfonamide groups at positions like C5 or C8 is a well-documented modification. mdpi.comnih.gov The synthesis typically starts with the reaction of a hydroxyquinoline or methoxyquinoline with chlorosulfonic acid to produce the corresponding quinoline-sulfonyl chloride. mdpi.com This intermediate can then be reacted with various amines to yield a library of sulfonamide derivatives. mdpi.comnih.gov

Table 2: Representative Substitutions on the Quinoline Carbon Framework

Position Reaction Type Example Reagents Substituent Introduced
C3 Radical Iodination N-Iodosuccinimide Iodo
C5 Sulfonylation Chlorosulfonic Acid, Amines Sulfonamide
C7 Nucleophilic Substitution Piperazine, 1,3-Diaminopropane Amino side chains

Modification of the methyl group in the 4-methanesulfonyl moiety represents a more challenging yet potentially rewarding strategy for fine-tuning molecular properties. While direct functionalization of the methyl group is complex, an alternative approach involves the synthesis of analogues where the entire methanesulfonyl group is replaced by other sulfonyl-containing moieties. This is often achieved by starting with a precursor like a 4-chloroquinoline and introducing different sulfonyl groups through nucleophilic substitution with various sulfinates or by constructing the sulfone through oxidation of a corresponding sulfide.

A related strategy involves the synthesis of quinoline sulfonamides, where the sulfonyl group is attached to a variable amine. For example, reacting a quinoline-5-sulfonyl chloride with different acetylene-containing amines allows for the introduction of diverse functional groups attached to the sulfonyl moiety. mdpi.comnih.gov This approach provides a versatile platform for exploring how changes to the group attached to the sulfonyl function impact activity.

Design Principles for Novel Quinoline Sulfone Structures

The design of new this compound analogues is guided by established medicinal chemistry principles aimed at optimizing the lead compound's properties. These strategies include bioisosteric replacement and scaffold hopping to identify novel chemotypes with improved characteristics.

Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other attributes like metabolic stability or selectivity. nih.govcambridgemedchemconsulting.com The sulfone group in this compound is a prime candidate for such modifications.

Sulfoximines: Sulfoximines are considered close structural mimics of sulfones and can serve as effective bioisosteres. drughunter.com They share similar tetrahedral geometry but offer an additional vector for substitution at the nitrogen atom, allowing for further chemical exploration. This replacement can modulate physicochemical properties such as polarity and hydrogen bonding capacity. drughunter.com

Phosphine Oxides: These groups can also act as replacements for sulfones and sulfonamides. chem-space.com

Other Bioisosteres: The broader concept of bioisosterism allows for the replacement of the sulfone with a variety of other functional groups. The objective is to create a new molecule with similar biological properties but with potentially improved pharmacokinetics or reduced toxicity. cambridgemedchemconsulting.com

Table 3: Bioisosteric Replacements for the Sulfone Group

Original Group Bioisostere Key Features
Sulfone (-SO₂-) Sulfoximine (-S(O)(NH)-) Similar geometry, additional H-bond donor, vector for substitution drughunter.com

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds that retain the biological activity of the original molecule by preserving key pharmacophoric features. nih.gov This approach involves replacing the core molecular framework—in this case, the quinoline ring—with a different heterocyclic or carbocyclic system. rsc.orgresearchgate.net

The goal of scaffold hopping is to discover new intellectual property, improve properties such as solubility or metabolic stability, or escape known toxicity issues associated with the original scaffold. rsc.org Scaffold hopping can range from minor modifications, such as replacing a carbon with a heteroatom in the ring (a 1° hop), to more significant changes like ring opening or closure (a 2° hop), or even the identification of a completely new backbone that only retains the key binding interactions (a 4° hop). nih.gov For this compound, this could involve replacing the quinoline core with scaffolds like quinazoline (B50416), isoquinoline, or other bicyclic heteroaromatic systems, while retaining the 4-methanesulfonyl group or a bioisostere in a spatially similar orientation. researchgate.net This strategy has been successfully used to generate novel drug candidates with improved properties. researchgate.net

Structure-Activity Relationship (SAR) Studies in Related Quinoline Derivatives (Non-Clinical Context)

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgmonash.edu For quinoline derivatives, extensive SAR studies have been conducted to understand how modifications to the quinoline scaffold influence their various biological activities in non-clinical settings. These studies are crucial for optimizing lead compounds to enhance potency and selectivity. oncodesign-services.com

Systematic exploration of the quinoline nucleus has revealed that the type and position of substituents dramatically affect the compound's biological profile. nih.gov For instance, in the context of antimalarial research, the presence of a 7-chloro group in the quinoline nucleus is considered optimal for activity. pharmacy180.com Conversely, the introduction of a methyl group at position 3 has been shown to reduce activity, while an additional methyl group at position 8 can abolish it entirely. pharmacy180.com

The substituent at the 4-position of the quinoline ring is a critical determinant of activity. In many biologically active quinolines, this position is occupied by an amino group with a side chain. The nature of this side chain is pivotal; for example, a dialkylaminoalkyl side chain with two to five carbon atoms between the nitrogen atoms is often optimal for antimalarial activity. pharmacy180.comyoutube.com

SAR studies are not limited to a single therapeutic area. Research into quinoline derivatives as potential treatments for Alzheimer's disease has highlighted different structural requirements. For instance, some studies have shown that an amino or hydroxyl group at the 4-position of the quinoline ring can result in similar activity for acetylcholinesterase (AChE) inhibition. arabjchem.org Furthermore, the linkage between the quinoline core and other moieties, such as a piperidine ring, can influence inhibitory effects. arabjchem.org

The following data tables summarize findings from various non-clinical SAR studies on quinoline derivatives, illustrating the impact of structural modifications on their biological activities.

Table 1: SAR of 4-Substituted Quinolines as Antimalarials This table is interactive. Click on the headers to sort.

Compound/Modification Position of Modification Observed Effect on Antimalarial Activity Reference
7-chloro group 7 Optimal for activity pharmacy180.com
3-methyl group 3 Reduces activity pharmacy180.com
8-methyl group 8 Abolishes activity pharmacy180.com
4-dialkylaminoalkyl side chain (2-5 carbons) 4 Optimal for activity pharmacy180.com
Aromatic ring in side chain 4 Reduced activity pharmacy180.com
Unsaturated bond in side chain 4 Not detrimental to activity pharmacy180.com
Hydroxyl group on tertiary amine 4 (side chain) Reduces toxicity pharmacy180.com

Table 2: SAR of Quinoline Derivatives as Acetylcholinesterase (AChE) Inhibitors This table is interactive. Click on the headers to sort.

Compound Series Key Structural Feature SAR Finding IC50 Range (µM) Reference
Quinoline-thiosemicarbazones Ethylmorpholine group on thioamide Better inhibition than a benzene (B151609) ring 0.12 - 60.9 arabjchem.org
3,4-dihydro-2(1H)-quinoline-O-alkylamines Varied O-alkylamine chain Moderate to good inhibition 0.56 - 23.5 arabjchem.org
Piperidine-linked quinolines Methylene linkage vs. no spacer Methylene linkage showed higher effect 0.23 - 0.98 (hAChE) arabjchem.org
4-Amino/Hydroxyl quinolines Substitution at position 4 Amino group has similar activity to a hydroxyl group Not specified arabjchem.org

Table 3: SAR of Quinoline Derivatives in Anticancer Studies (Non-Clinical) This table is interactive. Click on the headers to sort.

Compound Series Key Structural Feature Observed Effect on Anticancer Activity IC50/GI50 Values Reference
Quinolone derivatives (6a-r) Varied substitutions Moderate activity on MCF7 and A549 cell lines 6.10 µM (6i on MCF7) researchgate.net
Quinoline-based oxadiazole-triazole conjugates (8a-p) o-chloro substitution on phenyl ring (8k) Potent against human lung carcinoma (A-549) 5.6 µM (8k on A-549) researchgate.net
Benzotriazole-containing quinolines (5, 7, 9) Benzotriazole ring Pronounced cancer cell growth inhibitory effects 1.23 - 7.39 µM researchgate.net
1,2,4-triazole substituted quinolines (4, 6, 8) 1,2,4-triazole ring Inactive Not applicable researchgate.net

These studies collectively demonstrate that the biological activity of quinoline derivatives can be finely tuned by strategic structural modifications. The insights gained from SAR studies are invaluable for the rational design of new analogues with improved and specific activities in various non-clinical contexts.

Molecular and Electronic Structure Studies of 4 Methanesulfonylquinoline

Computational Chemistry and Quantum Mechanical Analysis

Computational chemistry provides a powerful lens through which to examine the nuanced structural and electronic characteristics of 4-methanesulfonylquinoline. Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting its conformational preferences, electronic distribution, and reactivity. nih.gov

The three-dimensional structure of this compound is primarily dictated by the rotation around the C(4)-S bond, which connects the quinoline (B57606) ring to the sulfonyl group. Conformational analysis aims to identify the most stable arrangement of these two moieties. The rotation of the methanesulfonyl group relative to the quinoline ring can lead to various conformers with different energies. The stability of these conformers is influenced by steric hindrance and electronic interactions between the sulfonyl oxygens, the methyl group, and the adjacent protons on the quinoline ring. While specific computational studies on the conformational analysis of this compound are not extensively reported in the literature, analogous studies on related aryl sulfonamides provide a framework for understanding these interactions.

Tautomerism, the interconversion of structural isomers, is a relevant consideration for quinoline derivatives, particularly those with substituents that can participate in proton transfer. For this compound, the potential for keto-enol tautomerism, which is observed in some hydroxyquinolines, is not a primary consideration due to the nature of the methanesulfonyl group. However, theoretical studies on related heterocyclic systems, such as 4-hydrazinoquinazolines, have demonstrated the utility of computational methods in determining the relative stabilities of different tautomeric forms in various environments. researchgate.net Computational calculations can predict the Gibbs free energies of potential tautomers, revealing the most stable form under specific conditions. mdpi.comresearchgate.netscispace.commdpi.com For this compound, the quinoline form is overwhelmingly the most stable.

Illustrative Data Table for Conformational Analysis of this compound (Theoretical)

This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis.

Dihedral Angle (C3-C4-S-CMe)Relative Energy (kcal/mol)
+5.2
60°+1.5
90°0.0
120°+1.8
180°+4.5

The electronic properties of this compound, such as charge distribution and the nature of its frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity.

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density within the molecule can be quantified through methods like Mulliken population analysis. researchgate.netresearchgate.netuni-muenchen.deopenmx-square.orgchemrxiv.org These calculations typically reveal a significant polarization of charge due to the electronegative oxygen and nitrogen atoms. The sulfonyl group is a strong electron-withdrawing group, which influences the charge distribution on the quinoline ring.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. researchgate.netwolfram.comdeeporigin.comuni-muenchen.dechemrxiv.org In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the sulfonyl oxygen atoms and the nitrogen atom of the quinoline ring, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be located around the hydrogen atoms.

Frontier Molecular Orbitals (HOMO-LUMO): Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. researchgate.netnih.govrsc.orgyoutube.comcarleton.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netdergipark.org.trnist.govschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO is likely to be distributed over the quinoline ring and the electron-withdrawing sulfonyl group.

Illustrative Data Table for Electronic Properties of this compound (Theoretical)

This table is illustrative and based on typical values for similar aromatic sulfones calculated using DFT.

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment4.5 D

Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. The electronic properties calculated in the previous section are direct inputs for these predictions.

The MEP map and Mulliken charges indicate that the nitrogen atom and the sulfonyl oxygen atoms are the most likely sites for protonation and coordination with Lewis acids. For electrophilic aromatic substitution reactions on the quinoline ring, the electron-withdrawing nature of the methanesulfonyl group at the 4-position would direct incoming electrophiles to specific positions. Computational models can predict the regioselectivity of such reactions by calculating the energies of the intermediate sigma complexes for substitution at each possible position. nih.govnih.govrsc.orgresearchgate.net Generally, electrophilic attack is expected to be disfavored on the ring bearing the sulfonyl group and favored on the other ring of the quinoline system.

Crystallographic Investigations (e.g., X-ray Diffraction) for Solid-State Structure Elucidation

In the solid state, the conformation of this compound would be influenced by the need to optimize packing efficiency and intermolecular interactions. It is expected that the quinoline ring would be essentially planar.

Crystallographic Data for an Analogous Compound: 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)11.456(2)
c (Å)9.234(2)
β (°)108.99(3)
V (ų)1012.1(4)
Z4

The way molecules of this compound arrange themselves in a crystal is governed by a variety of intermolecular interactions. nih.govias.ac.inbohrium.comrsc.orgrsc.org Based on the structure of related sulfonyl-containing compounds, several types of interactions are anticipated to be significant.

Weak C-H···O hydrogen bonds are likely to be a dominant feature, where hydrogen atoms from the quinoline ring or the methyl group interact with the oxygen atoms of the sulfonyl group of neighboring molecules. These interactions can lead to the formation of dimers or extended chains in the crystal lattice. nih.gov

Spectroscopic Characterization for Structural Proof in Reaction Studies (excluding basic identification data)

Advanced spectroscopic techniques are crucial for confirming the structure of this compound, especially as a product in a chemical reaction. While basic spectroscopic data provides initial identification, more detailed analysis can offer proof of the specific connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-depth 1D and 2D NMR experiments can unambiguously establish the structure. For instance, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between the protons of the methyl group and the carbon atom of the sulfonyl group, as well as with the C4 carbon of the quinoline ring, confirming the attachment of the methanesulfonyl group at the 4-position. Nuclear Overhauser Effect (NOE) experiments could provide information about the through-space proximity of different protons, which can help to elucidate the preferred conformation in solution. Theoretical calculations of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach can be compared with experimental data to further validate the structural assignment. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present in the molecule. The characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group would appear as strong bands in the IR spectrum, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The positions of these bands can be sensitive to the electronic environment and intermolecular interactions. DFT calculations can predict the vibrational frequencies, and a comparison with the experimental spectrum can aid in the detailed assignment of the observed bands, confirming the presence and environment of the sulfonyl group. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. In the context of reaction monitoring, NMR can offer significant insights into the mechanism of a chemical transformation by allowing for the identification of intermediates, the determination of reaction kinetics, and the characterization of the final product.

The structural assignment of this compound can be unequivocally determined through the analysis of its ¹H and ¹³C NMR spectra. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the known values for the quinoline scaffold and the electronic effects of the methanesulfonyl substituent.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline ring and the methyl group of the sulfonyl moiety. The protons on the quinoline ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm, with their exact chemical shifts and coupling patterns being influenced by the electron-withdrawing nature of the methanesulfonyl group. The methyl protons of the sulfonyl group are expected to appear as a sharp singlet in the upfield region of the spectrum.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H28.8 - 9.0d~4.5
H37.6 - 7.8d~4.5
H58.0 - 8.2d~8.5
H67.5 - 7.7t~7.5
H77.8 - 8.0t~7.5
H88.1 - 8.3d~8.5
-SO₂CH₃3.2 - 3.4s-

Note: Predicted values are based on analogous quinoline structures and substituent effects. Actual experimental values may vary.

By monitoring a reaction mixture over time using in-situ NMR, the appearance of these characteristic signals for this compound and the disappearance of signals corresponding to the starting materials can provide crucial information about the reaction progress and help in elucidating the underlying mechanism.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show nine signals for the quinoline ring carbons and one signal for the methyl carbon of the sulfonyl group. The chemical shifts of the quinoline carbons will be influenced by the electronegativity of the nitrogen atom and the mesomeric and inductive effects of the methanesulfonyl group.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2150 - 152
C3121 - 123
C4145 - 147
C4a128 - 130
C5129 - 131
C6127 - 129
C7130 - 132
C8128 - 130
C8a148 - 150
-SO₂CH₃44 - 46

Note: Predicted values are based on analogous quinoline structures and substituent effects. Actual experimental values may vary.

Infrared (IR) and Mass Spectrometry (MS) in Synthetic Pathway Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are complementary techniques that are routinely used to confirm the identity and purity of a synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the quinoline ring and the sulfonyl group. The presence of these specific bands in the spectrum of a reaction product provides strong evidence for the successful synthesis of the target molecule.

Interactive Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C=N (quinoline)Stretching1600 - 1620
C=C (quinoline)Stretching1500 - 1580
S=O (sulfonyl)Asymmetric Stretching1300 - 1350
S=O (sulfonyl)Symmetric Stretching1140 - 1180
C-H (aromatic)Stretching3000 - 3100
C-H (methyl)Stretching2900 - 3000

The confirmation of the synthetic pathway would involve comparing the IR spectrum of the product with that of the starting materials. The disappearance of characteristic bands of the reactants and the appearance of the bands listed in the table for this compound would indicate the completion of the reaction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the context of synthetic pathway confirmation, MS is used to verify that the product has the expected molecular mass.

For this compound (C₁₀H₉NO₂S), the calculated molecular weight is approximately 207.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 207. In an electrospray ionization (ESI) mass spectrum, the protonated molecule ([M+H]⁺) would be observed at m/z 208.

The fragmentation pattern observed in the mass spectrum can also provide structural information that confirms the identity of the compound. For this compound, characteristic fragments might include the loss of the methyl group (m/z 192) or the entire sulfonyl group (m/z 128, corresponding to the quinoline cation).

Interactive Table 4: Expected Key Mass Spectrometry Peaks for this compound

Ion m/z (expected) Interpretation
[M]⁺207Molecular Ion
[M+H]⁺208Protonated Molecular Ion (ESI)
[M-CH₃]⁺192Loss of a methyl radical
[M-SO₂CH₃]⁺128Loss of the methanesulfonyl radical

The combination of these spectroscopic techniques provides a robust methodology for the unambiguous characterization of this compound, offering insights into its electronic structure and confirming its successful synthesis.

Exploration of Biological Activities and Mechanisms Non Clinical & Mechanistic Focus

In Vitro Biological Screening Methodologies for Quinoline (B57606) Sulfones

The initial assessment of the biological potential of newly synthesized quinoline sulfone derivatives typically involves a battery of in vitro screening assays. These methods are crucial for identifying lead compounds and elucidating their spectrum of activity. The primary focus of screening is often on antimicrobial and anticancer properties.

Antimicrobial Screening: The antibacterial and antifungal activities of quinoline sulfones are evaluated using standardized methodologies to determine their efficacy against a panel of pathogenic microorganisms.

Broth Microdilution Method: This is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the target bacterium or fungus. After an incubation period, the wells are visually inspected for turbidity or assessed using a spectrophotometer. This method is widely used for its efficiency and the ability to test multiple compounds and concentrations simultaneously tandfonline.comnih.gov.

Disk Diffusion Assay (Kirby-Bauer Test): This is a qualitative or semi-quantitative method to assess antimicrobial activity. Sterile paper disks impregnated with a known concentration of the quinoline sulfone compound are placed on an agar plate uniformly inoculated with a test microorganism nih.gov. The plate is then incubated, and the compound diffuses into the agar. If the compound is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disk nih.gov. The diameter of this zone is proportional to the susceptibility of the organism to the compound nih.gov.

Fractional Inhibitory Concentration (FIC) Index: To assess potential synergistic effects, quinoline sulfones can be tested in combination with known antibiotics. The checkerboard method, a variation of the broth microdilution assay, is employed to determine the FIC index. This helps to understand if the combination of drugs is synergistic, additive, indifferent, or antagonistic tandfonline.comnih.gov.

Antifungal Screening: Similar to antibacterial screening, antifungal activity is often assessed using broth microdilution methods to determine the MIC against various fungal strains, such as Candida and Aspergillus species nih.govacs.org. These assays follow guidelines from institutions like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.

Anticancer Screening: The potential of quinoline sulfones as anticancer agents is evaluated through various in vitro cell-based assays.

Cell Viability and Cytotoxicity Assays: These assays measure the ability of a compound to inhibit cell growth or induce cell death. Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazole salt) assays nih.gov. These colorimetric assays are based on the principle that viable cells with active metabolism can convert the tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of living cells. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Cell Line Screening: Compounds are often tested against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon cancer) to determine their spectrum of activity and potential selectivity nih.gov.

Below is an interactive table summarizing common in vitro screening methodologies.

MethodologyBiological Activity AssessedKey Parameter MeasuredDescription
Broth MicrodilutionAntibacterial, AntifungalMinimum Inhibitory Concentration (MIC)Determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.
Disk Diffusion AssayAntibacterialZone of Inhibition (mm)A qualitative test where a compound-impregnated disk on an agar plate creates a zone of no microbial growth if effective.
Checkerboard AssayAntimicrobial SynergyFractional Inhibitory Concentration (FIC) IndexEvaluates the combined effect of two antimicrobial agents to determine if their interaction is synergistic, additive, or antagonistic.
MTT/WST-1 AssayAnticancer (Cytotoxicity)IC50 (50% Inhibitory Concentration)A colorimetric assay to measure cell viability and determine the concentration of a compound that inhibits cell growth by 50%.

Investigation of Receptor Modulation Mechanisms

In addition to direct enzyme inhibition, heterocyclic compounds like quinolines can modulate the function of cellular receptors, particularly those in the central nervous system (CNS). One such important target is the GABA-B receptor.

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. GABA exerts its effects through two main types of receptors: the ionotropic GABA-A receptors and the metabotropic G-protein coupled GABA-B receptors nih.gov. GABA-B receptors mediate slow and prolonged inhibitory signals and are implicated in a variety of neurological and psychiatric conditions patsnap.comneurology.org.

Unlike direct agonists that activate the receptor by binding to the same site as the endogenous ligand (the orthosteric site), positive allosteric modulators (PAMs) bind to a distinct site on the receptor, known as an allosteric site patsnap.comoup.com. This binding does not activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, GABA nih.govpatsnap.com. This mechanism offers a more nuanced approach to modulating receptor activity, as PAMs only amplify the physiological GABAergic signal where and when it is present nih.gov.

The development of GABA-B PAMs is an area of significant therapeutic interest for conditions like anxiety, addiction, and pain nih.govpatsnap.com. While various heterocyclic scaffolds are being explored, the potential for quinoline-based systems to act as GABA-B PAMs is an area of ongoing research. The first PAMs identified for GABA-B receptors were compounds like CGP7930 nih.govdrugbank.com. These molecules enhance both the potency and efficacy of GABA-B agonists nih.gov. This allosteric modulation is achieved by stabilizing the active conformation of the receptor, thereby potentiating the downstream signaling cascade, which includes inhibition of adenylyl cyclase and modulation of ion channels neurology.orgnih.gov.

Understanding the structural basis of allosteric modulation is key to designing more potent and selective compounds. The GABA-B receptor is an obligate heterodimer, composed of two subunits: GABA-B1 and GABA-B2 neurology.orgnih.gov. Each subunit has a large extracellular "Venus flytrap" domain (VFT) and a seven-transmembrane (7TM) domain nih.govnih.gov.

Orthosteric Binding Site: The binding site for the endogenous agonist GABA is located in the VFT of the GABA-B1 subunit nih.govnih.gov. The VFT of the GABA-B2 subunit does not bind GABA nih.gov.

Allosteric Binding Site: The binding site for positive allosteric modulators is located within the 7TM domain of the GABA-B2 subunit nih.govnih.gov. This is a topographically distinct pocket from the orthosteric site on the GABA-B1 subunit oup.comnih.gov.

Mechanism of Action: When a PAM binds to the allosteric site within the GABA-B2 7TM domain, it is thought to stabilize a conformational change in the receptor complex. This conformational change enhances the ability of GABA binding to the GABA-B1 VFT to trigger the activation of the G-protein, which is coupled to the intracellular loops of the GABA-B2 subunit nih.govnih.gov. This allosteric communication between the two subunits is essential for receptor function.

The characterization of this allosteric binding pocket provides a structural blueprint for the design of new modulators. The interactions between a ligand and the receptor at this site are typically non-covalent, involving hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues lining the pocket.

Receptor ComponentBinding SiteLigand TypeLocationFunction
GABA-B1 SubunitOrthosteric SiteAgonists (e.g., GABA)Extracellular "Venus Flytrap" Domain (VFT)Binds the endogenous neurotransmitter.
GABA-B2 SubunitAllosteric SitePositive Allosteric Modulators (PAMs)Seven-Transmembrane (7TM) DomainBinds modulators that enhance GABA's effect.
GABA-B2 SubunitG-Protein CouplingG-proteinsIntracellular LoopsInitiates the downstream intracellular signaling cascade.

Antimicrobial Activity: Cellular and Molecular Mechanisms

Derivatives of the quinoline scaffold have demonstrated notable efficacy against a range of microbial pathogens. The introduction of a sulfonyl or sulfonamide group, as seen in 4-methanesulfonylquinoline, can significantly influence this activity.

Antibacterial Efficacy and Mechanism of Action

Quinoline-sulfonamide hybrids have been investigated as a promising strategy to combat bacterial resistance. nih.govnih.gov These compounds leverage the established antibacterial properties of both quinoline and sulfonamide moieties. nih.gov The quinolone class of antibiotics, for instance, is known to inhibit bacterial DNA synthesis by targeting key enzymes like DNA gyrase and topoisomerase IV, which effectively halts bacterial growth. nih.gov

Another mechanism involves the sulfonamide component, which acts as a structural analog of para-aminobenzoic acid (PABA). This allows it to inhibit dihydropteroate synthase (DHPS), a critical enzyme in the bacterial pathway for folate biosynthesis. By blocking this pathway, these compounds prevent the synthesis of purines and pyrimidines, essential precursors for DNA and RNA. nih.gov

Studies on specific quinoline-sulfonamide hybrids have demonstrated their potential. For example, one study identified a compound, QS-3, that showed significant inhibitory activity against P. aeruginosa and a favorable synergistic effect when combined with ciprofloxacin. nih.gov Another investigation into hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide metal complexes found that a cadmium (II) complex exhibited excellent activity against Staphylococcus aureus and Escherichia coli. nih.gov Furthermore, certain acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have shown efficacy against multidrug-resistant clinical isolates of methicillin-resistant S. aureus (MRSA). mdpi.com

Antifungal Properties and Underlying Mechanisms

The antifungal potential of quinoline derivatives is also a subject of ongoing research, with studies indicating activity against various fungal pathogens, including Candida species and dermatophytes. nih.gov The precise mechanisms can vary depending on the specific substitutions on the quinoline ring.

Research on halogenated 8-quinolinol-5- and 7-sulfonic acids suggests that their antifungal action may be partially attributed to a non-chelating mechanism. researchgate.net Some fluorinated quinoline analogs have shown good activity against plant pathogenic fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Additionally, novel quinoline derivatives containing thioether groups have exhibited significant inhibition of S. sclerotiorum and Physalospora piricola. Molecular docking studies from this research suggest that these compounds may act by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. scilit.com

One study evaluated a series of quinoline derivatives and found selective action; some compounds were active against Candida yeasts, while another was effective against filamentous fungi (dermatophytes). nih.gov This highlights how structural modifications to the quinoline scaffold can tune the antifungal spectrum. nih.gov

Anticancer Activity: Molecular and Cellular Pathways

The quinoline framework is a privileged scaffold in the development of anticancer agents, with derivatives demonstrating a variety of cytotoxic mechanisms against tumor cells. researchgate.netarabjchem.org These mechanisms include the disruption of critical cellular processes like proliferation, cell division, and survival signaling. researchgate.net

Antiproliferative Mechanisms in Cell Lines

Numerous studies have documented the potent antiproliferative effects of quinoline derivatives across a wide array of human cancer cell lines. nih.gov For instance, certain quinoline-indole derivatives, designed as analogs of isocombretastatin A-4, have shown powerful activity against five different cancer cell lines with IC50 values in the low nanomolar range (2 to 11 nM). nih.gov Similarly, novel 4-anilinoquinoline derivatives exhibited potent cytotoxicity against human colon, lung, ovarian, and breast cancer cells, with IC50 values ranging from 1.5 to 3.9 nM. nih.gov

The breadth of this activity is often assessed using the National Cancer Institute's 60-cell line panel (NCI-60). Several series of quinoline derivatives have demonstrated notable antitumor activity against nearly all cell lines in this panel, indicating broad-spectrum efficacy. nih.govresearchgate.net The table below summarizes the antiproliferative activity of selected quinoline derivatives against various cancer cell lines.

Compound ClassCell Line(s)Potency (IC50 / GI50)Reference
Quinoline-Indole Derivative (34b)5 cancer cell lines2 - 11 nM nih.gov
4-Anilinoquinoline Derivative (61)Colon, Lung, Ovarian, Breast1.5 - 3.9 nM nih.gov
7-tert-butyl-substituted quinoline (65)MCF-7, HL-60, HCT-116, HeLa0.02 - 0.04 µM nih.gov
4,5-diaryl-2-aminoimidazole (59)MCF-7, HeLa, and others3 - 350 nM nih.gov
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3f-j)Panc-1, MCF-7, HT-29, A-54922 - 31 nM mdpi.com

Apoptosis Induction and Cell Cycle Modulation

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. nih.gov Treatment of cancer cells with these compounds often leads to characteristic cellular changes, including nuclear condensation and damage to membrane integrity. nih.gov This apoptotic response can be triggered through the modulation of key regulatory genes. For example, the quinoline derivative QC-4 was found to upregulate pro-apoptotic genes like BAX, BAD, and p53. nih.gov

In addition to inducing apoptosis, these compounds frequently disrupt the normal progression of the cell cycle. Many quinoline derivatives cause cancer cells to arrest in the G2/M phase of the cell cycle. nih.govresearchgate.net For example, one potent quinoline derivative caused the population of MDA-MB-231 breast cancer cells in the G2/M phase to increase dramatically from 10.42% in untreated cells to 22.84% after treatment. nih.govresearchgate.net This arrest prevents the cells from dividing and can ultimately lead to apoptosis.

Tubulin Polymerization Inhibition

A key molecular target for many anticancer quinoline derivatives is tubulin. arabjchem.org Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division. nih.gov By interfering with microtubule dynamics, these agents can halt cell division and induce apoptosis.

Many quinoline-based compounds function as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin. nih.govnih.gov This binding prevents the assembly of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle and leading to the G2/M cell cycle arrest observed in treated cells. nih.gov The inhibitory concentration (IC50) for tubulin polymerization has been measured for several derivatives. One compound, 4c, was found to inhibit tubulin polymerization with an IC50 value of 17 µM, while other quinoline derivatives have shown IC50 values as low as 1.5 µM, a potency greater than that of the well-known inhibitor Combretastatin A-4 (CA-4). nih.govnih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. In biological systems, an imbalance between the production of ROS and the body's ability to detoxify these reactive products leads to oxidative stress, a condition implicated in numerous pathological states. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

The antioxidant potential of a chemical compound can be attributed to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. For quinoline derivatives, the presence of specific substituent groups can significantly influence their antioxidant capacity. While experimental data on this compound is lacking, computational studies on other quinoline derivatives have suggested that the quinoline nucleus can act as a scaffold for developing potent antioxidants. The introduction of electron-donating groups can enhance the radical scavenging activity.

Molecular Docking and In Silico Predictions of Biological Targets and Binding Modes

In the absence of direct experimental evidence, molecular docking and other in silico techniques provide valuable insights into the potential biological activities of this compound. These computational methods simulate the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme.

Molecular Docking Principles

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main steps: sampling the conformational space of the ligand within the active site of the protein and then ranking these conformations using a scoring function, which estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction.

Predicted Biological Targets and Binding Modes for Quinoline Derivatives

Studies on various quinoline derivatives have identified several potential protein targets relevant to antioxidant activity and other biological processes. For instance, enzymes like Cytochrome c peroxidase have been used as targets in docking studies to evaluate the antioxidant potential of novel quinoline-azetidinone hybrids ijpsjournal.com. These studies help in understanding how these compounds might exert their effects at a molecular level.

For this compound, a hypothetical docking study could be performed against a panel of proteins associated with oxidative stress, such as:

Keap1: A key protein in the regulation of the Nrf2-antioxidant response element pathway.

NAD(P)H:quinone oxidoreductase 1 (NQO1): An enzyme involved in the detoxification of quinones and protection against oxidative stress.

Superoxide Dismutase (SOD): An essential antioxidant enzyme that catalyzes the dismutation of the superoxide radical.

The binding mode of this compound within the active site of a target protein would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The methanesulfonyl group, with its potential for hydrogen bonding and polar interactions, could play a significant role in the binding affinity and specificity of the compound.

Illustrative Data from In Silico Studies of Quinoline Derivatives

To illustrate the type of data generated from such computational studies, the following tables present hypothetical docking results and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a generic quinoline derivative, based on findings for similar compounds.

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Keap1-7.8Arg415, Ser508, Tyr525
NQO1-8.2His161, Tyr128, Phe232
SOD (Copper-Zinc)-6.5Gly141, Ser134, Arg143

Table 1: Illustrative Molecular Docking Results for a Quinoline Derivative. This table showcases the kind of data that would be generated in a molecular docking study, including the predicted binding affinity and key amino acid residues involved in the interaction.

PropertyPredicted ValueAcceptable Range
Molecular Weight209.24< 500
LogP (Lipophilicity)1.85-0.4 to +5.6
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors3< 10
TPSA (Topological Polar Surface Area)51.7 Ų< 140 Ų

Table 2: Predicted ADME Properties (Lipinski's Rule of Five and TPSA) for this compound. This table provides an example of the pharmacokinetic properties that can be predicted using in silico tools, which are crucial for the early-stage assessment of a compound's drug-likeness.

Advanced Applications in Chemical Sciences

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The quinoline (B57606) framework is a prevalent motif in a vast array of biologically active compounds and functional materials. The introduction of a methanesulfonyl group at the 4-position of the quinoline ring significantly influences its reactivity, making 4-methanesulfonylquinoline a valuable and versatile intermediate in the synthesis of more complex molecular architectures. The potent electron-withdrawing nature of the sulfonyl group activates the quinoline ring, rendering it susceptible to a variety of chemical transformations.

While extensive research has been conducted on the synthesis of quinolin-4-ones and their derivatives, the specific use of this compound as a starting material for the total synthesis of complex natural products or pharmaceuticals is an area of ongoing exploration. mdpi.comnih.gov The reactivity of the sulfonyl group allows for its potential displacement by nucleophiles, providing a pathway to introduce diverse functionalities at the C4 position. Furthermore, the quinoline ring itself can undergo various modifications, such as C-H functionalization, to build upon the core structure. researchgate.net The synthesis of substituted quinolines through methods like the dianion addition of N-Boc-anilines to α-tolylsulfonyl-α,β-unsaturated ketones highlights the utility of sulfonyl groups in quinoline chemistry, suggesting the potential for this compound in similar synthetic strategies. rsc.org

The development of novel synthetic methodologies, such as the deoxygenative C2-sulfonylation of quinoline N-oxides, further expands the toolkit for creating a diverse range of sulfonylated quinolines, which can then serve as building blocks for more intricate molecules. mdpi.com The strategic application of these synthetic routes can enable the efficient construction of complex quinoline-containing compounds with potential applications in medicine and materials science.

Applications in Material Science and Optoelectronic Devices

The unique photophysical properties of quinoline derivatives have led to their investigation in the field of material science, particularly for optoelectronic applications. chemrj.org The incorporation of a sulfonyl group, as seen in this compound, can modulate the electronic properties of the quinoline core, influencing its luminescence and charge-transport characteristics.

Luminescent Materials

Quinoline-based compounds are known for their fluorescent properties, which are tunable by modifying the substituents on the quinoline ring. nih.govnih.gov These derivatives are valuable as fluorescent probes for detecting metal ions and for bio-imaging applications. nih.govbohrium.com The sulfonate group, in particular, can enhance water solubility and affect the electronic properties, making quinoline-sulfonated compounds versatile in both research and industry. nih.gov While direct studies on the luminescence of this compound are not extensively documented, the broader class of quinoline-sulfonamide derivatives has been investigated for their photophysical attributes, suggesting potential applications in optoelectronics and sensing. nih.gov The development of quinoline-based fluorescent sensors for the detection of ions like Fe³⁺ further underscores the potential of functionalized quinolines in creating sensitive and selective materials. rsc.org

Organic Light-Emitting Diodes (OLEDs)

The quest for efficient and stable materials for organic light-emitting diodes (OLEDs) has driven research into various classes of organic compounds, including quinoline derivatives. researchgate.net These compounds can function as emitters, hosts, or electron-transporting materials in OLED devices. researchgate.net Specifically, blue-emitting materials are crucial for full-color displays, and research has explored fluorene-bridged quinazoline (B50416) and quinoxaline (B1680401) derivatives for this purpose. nih.gov While the direct application of this compound in OLEDs has not been explicitly reported, the known electron-transporting properties of quinoline-based materials suggest its potential in this area. researchgate.net The development of quinoline-based emitters exhibiting thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) for non-doped OLEDs highlights the ongoing innovation in this field. rsc.org

Utilization in Agrochemical Research (e.g., Herbicides, Insecticides)

The quinoline scaffold is a key structural component in a number of biologically active molecules, including those with applications in agriculture. nih.govnih.gov Research into quinoline derivatives has yielded compounds with promising herbicidal and insecticidal activities. researchgate.netresearchgate.net

The structural similarity of this compound to other biologically active sulfonyl-containing heterocycles suggests its potential for investigation in agrochemical screening programs. lifechemicals.com For instance, various quinoline derivatives have been synthesized and evaluated for their insecticidal and fungicidal properties, with some showing significant activity. researchgate.net The development of new pesticides often involves the exploration of novel molecular scaffolds, and quinoline derivatives have been a focus of such research. nih.gov While specific studies on the herbicidal or insecticidal properties of this compound are not widely reported, the known agrochemical potential of the broader quinoline class warrants its consideration in the search for new and effective crop protection agents.

Ligand Design in Coordination Chemistry

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. The field of coordination chemistry explores the synthesis and properties of metal complexes with various ligands, and N-heterocyclic compounds are frequently employed in this capacity. mdpi.comnih.govmit.edu

The presence of the sulfonyl group in this compound can influence its coordination behavior. The electron-withdrawing nature of the sulfonyl group may affect the basicity of the quinoline nitrogen, thereby modulating the strength of the metal-ligand bond. Furthermore, the oxygen atoms of the sulfonyl group could potentially act as additional donor sites, allowing for different coordination modes.

Research on hybrid quinoline-sulfonamide complexes has demonstrated the ability of such molecules to form complexes with various transition metals, and these complexes have been investigated for their antimicrobial and photoluminescent properties. nih.gov While the specific coordination chemistry of this compound has not been extensively detailed, the established ability of quinoline and its derivatives to act as ligands suggests that it could be a valuable component in the design of new metal complexes with interesting catalytic, magnetic, or photophysical properties. researchgate.netnih.gov The study of N-heterocyclic chalcogenones and their metal complexes further highlights the diverse coordination chemistry of functionalized heterocyclic ligands. digitellinc.com

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has a rich history, with several named reactions providing the foundational routes to this heterocyclic system. iipseries.org However, the introduction of the methanesulfonyl group at the C4-position of the quinoline ring presents unique challenges. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

One promising area is the exploration of C-H activation methodologies. Direct C-H sulfonylation of the quinoline core would provide a more atom-economical approach compared to traditional multi-step syntheses that often involve harsh conditions and generate significant waste. While the deoxygenative C2-sulfonylation of quinoline N-oxides has been reported, extending this chemistry to achieve selective C4-sulfonylation remains an active area of investigation. mdpi.com

Furthermore, the development of novel catalysts, including transition metal complexes and organocatalysts, could enable milder reaction conditions and improved functional group tolerance. Flow chemistry and microwave-assisted synthesis are also expected to play a crucial role in optimizing reaction parameters and facilitating high-throughput screening of new synthetic routes.

Deeper Mechanistic Understanding of Chemical Reactivity

A thorough understanding of the chemical reactivity of 4-methanesulfonylquinoline is paramount for its effective utilization in various applications. The electron-withdrawing nature of the methanesulfonyl group significantly influences the electronic properties of the quinoline ring, impacting its reactivity in both electrophilic and nucleophilic substitution reactions.

Future mechanistic studies should aim to elucidate the intricate details of these transformations. This includes kinetic studies to determine reaction rates and activation energies, as well as isotopic labeling experiments to trace the pathways of atoms during a reaction. The identification and characterization of reaction intermediates, which are often transient and highly reactive, will provide crucial insights into the reaction mechanism. mdpi.com Such studies are essential for predicting the outcome of new reactions and for designing more selective and efficient chemical transformations.

Rational Design of Next-Generation Quinoline Sulfone Derivatives with Enhanced Specificity

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.govnih.gov Quinoline sulfones and sulfonamides, in particular, have emerged as promising candidates for the development of new therapeutic agents. nih.gov The rational design of next-generation derivatives of this compound with enhanced specificity and potency is a key future direction.

This will involve a multidisciplinary approach that combines synthetic chemistry, molecular modeling, and biological evaluation. Structure-activity relationship (SAR) studies will continue to be a cornerstone of this process, providing valuable information on how modifications to the chemical structure affect biological activity. By systematically altering different parts of the this compound molecule and assessing the impact on its interaction with a biological target, researchers can design more effective and selective drug candidates. nih.govmdpi.com

Molecular docking and molecular dynamics simulations can provide atomic-level insights into the binding of quinoline sulfone derivatives to their target proteins, guiding the design of compounds with improved affinity and selectivity. nih.gov This computational approach, coupled with experimental validation, will accelerate the discovery of new drug leads.

Expanding the Scope of Non-Biomedical Applications

While the biomedical applications of quinoline derivatives are well-established, the potential of this compound and its analogs in other areas of science and technology remains largely unexplored. The unique photophysical and electronic properties of the quinoline ring suggest that these compounds could find use in materials science.

For instance, quinoline-sulfonamide derived fluorophores have been synthesized and their photophysical properties investigated, suggesting potential applications in optoelectronics and sensing. nih.govnih.gov Future research could focus on tuning the fluorescence properties of this compound derivatives by introducing various substituents on the quinoline ring. This could lead to the development of novel fluorescent probes for chemical and biological sensing, as well as new materials for organic light-emitting diodes (OLEDs) and other electronic devices.

Integration of Advanced Computational and Experimental Techniques in Research

The synergy between computational and experimental approaches is becoming increasingly important in all areas of chemical research. For the study of this compound, the integration of advanced computational techniques with traditional experimental methods holds immense promise for accelerating discovery and innovation.

Computational tools such as Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of molecules, as well as their spectroscopic properties and reactivity. nih.gov These theoretical predictions can then be validated through experimental techniques like NMR spectroscopy and X-ray crystallography. This integrated approach can provide a more complete and nuanced understanding of the structure-property relationships in quinoline sulfone derivatives.

Furthermore, computational screening of virtual libraries of this compound derivatives can help to identify promising candidates for a particular application, which can then be synthesized and tested experimentally. This can significantly reduce the time and resources required for the discovery of new functional molecules. The use of computational studies to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is also becoming a standard practice in drug discovery, helping to identify potential liabilities early in the development process. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-methanesulfonylquinoline, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of 4-hydroxyquinoline using methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane. Key parameters include maintaining a temperature of 0–5°C during sulfonylation to minimize side reactions and using stoichiometric control to avoid over-sulfonation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .

Q. What characterization techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the methanesulfonyl group (δ ~3.3 ppm for CH₃ in ¹H NMR) and quinoline backbone. High-resolution mass spectrometry (HRMS) confirms molecular mass. X-ray crystallography, as demonstrated for analogous quinoline sulfonamides, provides definitive structural proof by resolving bond angles and sulfonyl group orientation .

Q. What biological targets are commonly associated with this compound derivatives?

  • Methodological Answer : These derivatives often target enzymes like kinases or receptors (e.g., adenosine receptors) due to the sulfonyl group’s hydrogen-bonding capacity. For example, sulfonamide-containing quinolines inhibit acetylcholinesterase in Alzheimer’s research, with IC₅₀ values reported in the micromolar range. Assays such as enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization are used to quantify activity .

Advanced Research Questions

Q. How can contradictory results in the biological activity of this compound derivatives across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or impurities. Rigorous analytical validation (e.g., HPLC purity >98%) and standardized protocols (e.g., fixed ATP concentrations in kinase assays) are recommended. Meta-analysis of structure-activity relationships (SAR) across studies can identify trends, such as electron-withdrawing substituents enhancing binding to hydrophobic enzyme pockets .

Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics simulations (GROMACS) can model interactions. The sulfonyl group often forms hydrogen bonds with catalytic lysine or arginine residues. Free energy perturbation (FEP) calculations refine binding affinity predictions, with validation via isothermal titration calorimetry (ITC) .

Q. How can solubility challenges of this compound in aqueous assays be addressed?

  • Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins improve solubility. Alternatively, pro-drug strategies (e.g., esterification of the quinoline nitrogen) enhance bioavailability. Dynamic light scattering (DLS) monitors aggregation, ensuring compound integrity in physiological buffers .

Q. What methodologies are used to analyze the impact of substituent variation on this compound’s activity?

  • Methodological Answer : Parallel synthesis of analogs with varying substituents (e.g., electron-donating groups at C-6) followed by high-throughput screening (HTS) identifies critical SAR trends. Quantitative structure-activity relationship (QSAR) models using descriptors like Hammett constants or logP predict activity cliffs .

Data Analysis & Reporting

Q. What are best practices for documenting synthesis yields and reproducibility in this compound research?

  • Methodological Answer : Report detailed reaction parameters (temperature, solvent purity, catalyst loading) and characterize intermediates (e.g., TLC/Rf values). Use statistical tools (e.g., RSD ≤5% across triplicate runs) to validate reproducibility. Public deposition of crystallographic data (e.g., CCDC) enhances transparency .

Q. How should researchers address conflicting crystallographic data for sulfonamide-containing quinolines?

  • Methodological Answer : Compare unit cell parameters and torsion angles across studies to identify polymorphic variations. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can reconcile discrepancies by modeling energetically favorable conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.